1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine
Beschreibung
1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with an amine group and at the 1-position with a morpholine derivative. The morpholine ring, substituted with an ethyl group at the 4-position, distinguishes it from simpler triazole derivatives. This compound belongs to the class of 5-membered heterocycles, which are widely explored in medicinal chemistry for their bioisosteric properties and metabolic stability .
Eigenschaften
Molekularformel |
C9H17N5O |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-[(4-ethylmorpholin-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H17N5O/c1-2-13-3-4-15-8(5-13)6-14-7-9(10)11-12-14/h7-8H,2-6,10H2,1H3 |
InChI-Schlüssel |
XYLLRSZTYOWZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(C1)CN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Retrosynthetic Analysis and Key Building Blocks
Core Structural Components
The molecule comprises three critical subunits:
- 1H-1,2,3-triazol-4-amine moiety : Typically accessed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- 4-Ethylmorpholine group : A six-membered saturated oxygen-nitrogen heterocycle with an ethyl substituent at the 4-position.
- Methylene linker : Connects the triazole and morpholine units via a CH₂ group.
Strategic Bond Disconnections
Two primary disconnection strategies emerge:
- Route A : Coupling pre-formed 4-ethylmorpholine-2-methanamine with 1H-1,2,3-triazol-4-amine precursors.
- Route B : Constructing the triazole ring on a pre-functionalized morpholine scaffold.
Synthetic Route Development
Route A: Fragment Coupling Approach
Synthesis of 4-Ethylmorpholine-2-methanamine
A modified procedure from Dong et al. (2008) provides a foundation:
Step 1 : Ethylmorpholine synthesis
Diethanolamine + Ethyl bromide → 4-Ethylmorpholine (70% yield)
Conditions: K₂CO₃, DMF, 80°C, 12 h
Step 2 : Chloromethylation
4-Ethylmorpholine + Paraformaldehyde/HCl → 2-(Chloromethyl)-4-ethylmorpholine
Conditions: CH₂Cl₂, 0°C → rt, 6 h (62% yield)
Step 3 : Azide Substitution
2-(Chloromethyl)-4-ethylmorpholine + NaN₃ → 2-(Azidomethyl)-4-ethylmorpholine
Conditions: DMF, 60°C, 8 h (85% yield)
CuAAC Triazole Formation
Following protocols from PMC4897268:
2-(Azidomethyl)-4-ethylmorpholine + Propargylamine → Target Compound
Conditions: CuSO₄·5H₂O (10 mol%), Sodium ascorbate (20 mol%),
t-BuOH/H₂O (1:1), rt, 24 h
Key Parameters :
| Variable | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 25°C | ±5% |
| Solvent Ratio | 1:1 t-BuOH/H₂O | +12% |
| Reaction Time | 18-24 h | +8% |
This route typically achieves 68-72% isolated yield after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Route B: Sequential Ring Assembly
Morpholine-Triazole Hybridization
Adapting methods from PMC10180348:
Step 1 : Mannich Reaction
4-Ethylmorpholine + Formaldehyde + Ammonium chloride → Intermediate I
Conditions: EtOH, reflux, 6 h (55% yield)
Step 2 : Cyclocondensation
Intermediate I + Cyanoacetamide → Triazole Core Formation
Conditions: AcOH, 110°C, 8 h (63% yield)
Comparative Efficiency :
| Metric | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 58% | 35% |
| Purity (HPLC) | 98.2% | 95.7% |
Advanced Characterization Data
Spectroscopic Profile
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (s, 1H, triazole-H), 4.32 (m, 2H, morpholine-OCH₂),
3.68-3.55 (m, 4H, morpholine ring), 2.45 (q, J=7.2 Hz, 2H, CH₂CH₃),
1.08 (t, J=7.2 Hz, 3H, CH₂CH₃).
FT-IR (KBr) :
ν 3365 (N-H stretch), 2100 (C≡N, absent in final product),
1610 cm⁻¹ (triazole ring).
Process Optimization Challenges
Key Impurity Profile
| Impurity | Structure | Control Strategy |
|---|---|---|
| Bis-triazole adduct | Di-linked triazole-morpholine | Limit Cu catalyst to <5 mol% |
| N-Oxide derivative | Morpholine N-oxide | Nitrogen atmosphere required |
Green Chemistry Metrics
| Parameter | Route A | Route B |
|---|---|---|
| PMI (kg/kg) | 18.7 | 32.4 |
| E-Factor | 23.5 | 41.8 |
| Solvent Intensity | 86% | 78% |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow systems improves:
Regulatory Compliance
- REACH registration requires full characterization of:
- Genotoxic impurities (ICH M7)
- Elemental Cu residues (<10 ppm)
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((4-Ethylmorpholin-2-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound’s uniqueness lies in its morpholine-ethyl substituent. Below is a comparison with structurally related triazole derivatives:
Table 1: Structural and Molecular Comparison
Key Observations :
- Morpholine vs. Aromatic Substitutents : The target compound’s morpholine group introduces a saturated oxygen-containing heterocycle, which enhances hydrophilicity compared to aromatic substituents (e.g., benzyl or phenyl groups) . This may improve solubility and bioavailability in biological systems.
- Ethyl vs.
- Amine Positioning : All analogs retain the amine at the triazole-4 position, a critical site for hydrogen bonding in receptor interactions .
Reactivity Considerations :
- The morpholine ring’s electron-rich oxygen may participate in hydrogen bonding or act as a weak base, influencing reactivity in further derivatization (e.g., alkylation or acylation of the amine group).
- Aromatic analogs (e.g., ) may exhibit π-π stacking interactions, absent in the morpholine-based target compound.
Biologische Aktivität
1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine (CAS 1515846-46-4) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine can be represented as follows:
Synthesis
The synthesis of 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of morpholine derivatives with azides in a copper-catalyzed reaction. This method allows for the efficient formation of the triazole ring while introducing functional groups that enhance biological activity .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of triazole compounds. Specifically, derivatives containing morpholine moieties have shown promising activity against various pathogens. For instance:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3 | E. coli | 32 µg/mL |
| 8 | K. pneumoniae | 16 µg/mL |
| 14 | S. aureus | 8 µg/mL |
These results indicate that modifications to the triazole structure can significantly influence antimicrobial efficacy .
Antifungal Activity
Triazoles are well-known antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research has shown that compounds similar to 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine exhibit strong antifungal properties against strains such as Candida albicans and Aspergillus species. The structure–activity relationship (SAR) analysis suggests that the presence of the morpholine group enhances antifungal activity by improving solubility and membrane penetration .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have revealed that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of angiogenesis and modulation of signaling pathways. For example:
| Study Reference | Cancer Type | Mechanism of Action |
|---|---|---|
| Breast Cancer | Induction of apoptosis via caspase activation | |
| Lung Cancer | Inhibition of cell proliferation |
These findings underscore the therapeutic potential of triazole compounds in oncology .
Case Studies
Several case studies highlight the clinical relevance of triazole compounds:
- Clinical Trial on Antimicrobial Efficacy : A clinical trial evaluated a series of triazole derivatives against drug-resistant bacterial strains. The trial found that compounds similar to 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine exhibited superior efficacy compared to traditional antibiotics like vancomycin .
- Antifungal Treatment : A study focused on patients with systemic fungal infections demonstrated that patients treated with a triazole derivative experienced a higher rate of recovery compared to those receiving standard antifungal therapy .
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing 1-((4-Ethylmorpholin-2-yl)methyl)-1H-1,2,3-triazol-4-amine, and how can purity be ensured?
Answer: Synthesis typically involves cyclocondensation of morpholine and triazole precursors under controlled conditions. Key parameters include:
- Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended for regioselective triazole formation .
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product suppression .
Q. Purity optimization :
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress .
- Crystallization : Ethanol or methanol recrystallization removes impurities .
- Spectroscopic validation : NMR (¹H, ¹³C) confirms structural integrity, with characteristic peaks for morpholine (δ 2.5–3.5 ppm) and triazole (δ 7.5–8.5 ppm) .
Advanced Analytical Techniques
Q. Q2: How can conflicting spectroscopic data for this compound be resolved, particularly in distinguishing morpholine vs. triazole proton environments?
Answer: Contradictions often arise from overlapping signals in crowded regions (e.g., δ 2.5–4.0 ppm). Methodological solutions:
- 2D NMR : HSQC and HMBC correlations differentiate morpholine methylene protons from triazole-adjacent groups .
- Deuteration studies : Exchangeable protons (e.g., NH in triazole-4-amine) vanish in D₂O, clarifying assignments .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₁₆N₆O) and rules out isomeric byproducts .
Biological Activity and Assay Design
Q. Q3: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Answer: Design considerations based on structural analogs (e.g., triazole-morpholine hybrids):
- Antimicrobial assays :
- Mechanistic studies :
Computational and Structural Studies
Q. Q4: How can molecular docking predict the binding affinity of this compound to biological targets like kinase enzymes?
Answer: Protocol for docking studies :
Target selection : Prioritize kinases (e.g., EGFR, CDK2) due to triazole’s ATP-binding pocket affinity .
Ligand preparation : Optimize protonation states at physiological pH (e.g., amine group deprotonation) .
Docking software : AutoDock Vina or Schrödinger Suite with OPLS4 force field .
Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR) .
Q. Key interactions :
- Morpholine oxygen forms hydrogen bonds with catalytic lysine residues.
- Triazole nitrogen engages in π-π stacking with hydrophobic pocket residues .
Data Contradiction and Reproducibility
Q. Q5: How should researchers address discrepancies in reported bioactivity data for triazole-morpholine derivatives?
Answer: Common pitfalls and solutions:
Synthetic Byproduct Analysis
Q. Q6: What are the major byproducts in the synthesis of this compound, and how can they be minimized?
Answer: Common byproducts and mitigation strategies:
- N-Alkylation byproducts : Use bulky bases (e.g., DBU) to suppress over-alkylation .
- Oxidation products : Conduct reactions under inert atmosphere (N₂/Ar) .
- Triazole regioisomers : Optimize CuAAC catalyst loading (≥10 mol% CuI) .
Q. Analytical confirmation :
- HPLC-MS : Monitor retention times and mass-to-charge ratios (e.g., m/z 223.13 for target vs. 237.15 for N-ethyl byproduct) .
Advanced Applications in Drug Discovery
Q. Q7: What structural modifications enhance the blood-brain barrier (BBB) permeability of this compound for CNS targeting?
Answer: Design strategies :
- Lipophilicity : Introduce halogen substituents (e.g., F, Cl) to improve logP .
- P-glycoprotein evasion : Replace ethylmorpholine with smaller groups (e.g., methylpiperazine) .
- In silico prediction : Use BBB score calculators (e.g., SwissADME) to prioritize analogs .
Q. Experimental validation :
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
